6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone
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Overview
Description
6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is a chemical compound with a unique structure that includes a chloromethyl group and a dioxadithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide . This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amine derivative, while oxidation can yield various oxidized forms of the compound.
Scientific Research Applications
6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The dioxadithiane ring structure also contributes to its reactivity and stability under different conditions .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)uracil: This compound has a similar chloromethyl group but differs in its ring structure, which is based on uracil.
Pyrimidine Derivatives: These compounds share some structural similarities and have comparable reactivity and applications.
Uniqueness
6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
63913-04-2 |
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Molecular Formula |
C3H5ClO6S2 |
Molecular Weight |
236.7 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C3H5ClO6S2/c4-1-3-2-11(5,6)10-12(7,8)9-3/h3H,1-2H2 |
InChI Key |
IORPXJPNWWLFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)(=O)OS1(=O)=O)CCl |
Origin of Product |
United States |
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